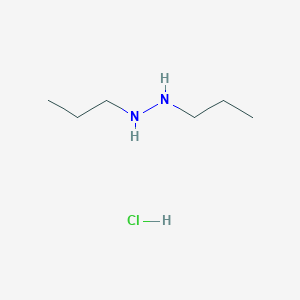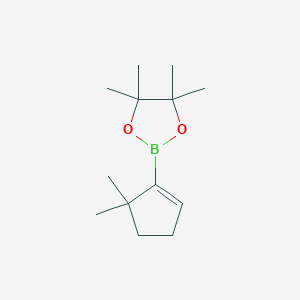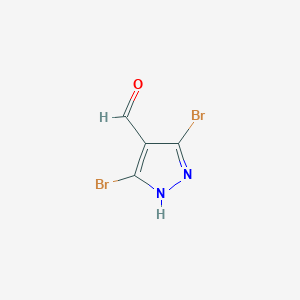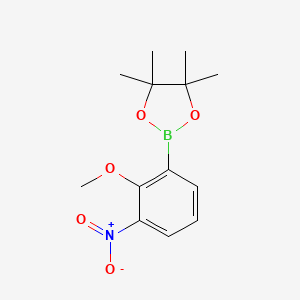
2-Chloro-3-(2-ethylphenyl)-1-propene
Vue d'ensemble
Description
2-Chloro-3-(2-ethylphenyl)-1-propene is an organic compound that belongs to the class of alkenes It is characterized by the presence of a chloro group and an ethyl-substituted phenyl group attached to a propene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-ethylphenyl)-1-propene can be achieved through several methods. One common approach involves the reaction of 2-ethylbenzyl chloride with allyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. Catalysts and additives may also be employed to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(2-ethylphenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition Reactions: Bromine or chlorine in carbon tetrachloride or dichloromethane.
Oxidation Reactions: Peracids such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Major Products Formed
Substitution Reactions: 2-Hydroxy-3-(2-ethylphenyl)-1-propene, 2-Amino-3-(2-ethylphenyl)-1-propene.
Addition Reactions: 2,3-Dichloro-3-(2-ethylphenyl)propane, 2-Bromo-3-(2-ethylphenyl)propane.
Oxidation Reactions: 2-Chloro-3-(2-ethylphenyl)oxirane.
Applications De Recherche Scientifique
2-Chloro-3-(2-ethylphenyl)-1-propene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and resins with specific properties.
Medicinal Chemistry: Researchers explore its potential as a building block for the development of new drugs with therapeutic effects.
Biological Studies: It is used in studies to understand the interaction of alkenes with biological molecules and their potential biological activities.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(2-ethylphenyl)-1-propene involves its reactivity with various nucleophiles and electrophiles. The chloro group can be displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. The double bond in the propene moiety can undergo electrophilic addition reactions, where the electrophile attacks the electron-rich double bond, leading to the formation of addition products. These reactions are facilitated by the electronic and steric properties of the substituents on the phenyl ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-phenyl-1-propene: Lacks the ethyl group on the phenyl ring, leading to different reactivity and physical properties.
2-Bromo-3-(2-ethylphenyl)-1-propene: Similar structure but with a bromo group instead of a chloro group, which can affect the compound’s reactivity and applications.
3-(2-Ethylphenyl)-1-propene:
Uniqueness
2-Chloro-3-(2-ethylphenyl)-1-propene is unique due to the presence of both a chloro group and an ethyl-substituted phenyl group. This combination of functional groups imparts specific reactivity patterns and makes the compound a valuable intermediate in organic synthesis. The ethyl group on the phenyl ring can influence the electronic properties of the molecule, affecting its reactivity in various chemical reactions.
Propriétés
IUPAC Name |
1-(2-chloroprop-2-enyl)-2-ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-3-10-6-4-5-7-11(10)8-9(2)12/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWODWGAPOCPOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601255434 | |
| Record name | Benzene, 1-(2-chloro-2-propen-1-yl)-2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601255434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263365-75-8 | |
| Record name | Benzene, 1-(2-chloro-2-propen-1-yl)-2-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(2-chloro-2-propen-1-yl)-2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601255434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1426177.png)








![Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate](/img/structure/B1426195.png)



